4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine
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Overview
Description
4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine is a complex organic compound with a unique structure that combines a pyrrole ring and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine typically involves multi-step reactions. One common method involves the reaction of 2,4-dimethylpyrrole with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with hydrazine hydrate to form the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)ethanone
- 3-(2,4-dimethyl-1H-pyrrol-3-yl)propanoic acid
- 2-(2-Fluorophenyl)-4,5-dihydro-4,4-dimethyloxazole
Uniqueness
4-(2,4-Dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-2,5-dihydro-1,2,3-triazine is unique due to its combination of a pyrrole and triazine ring, which imparts distinct chemical properties and reactivity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H18N4 |
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Molecular Weight |
218.30 g/mol |
IUPAC Name |
4-(2,4-dimethyl-1H-pyrrol-3-yl)-2-ethyl-6-methyl-5H-triazine |
InChI |
InChI=1S/C12H18N4/c1-5-16-14-9(3)6-11(15-16)12-8(2)7-13-10(12)4/h7,13H,5-6H2,1-4H3 |
InChI Key |
FYOOJUGOUOGDKM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1N=C(CC(=N1)C2=C(NC=C2C)C)C |
Origin of Product |
United States |
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